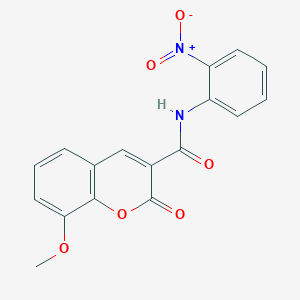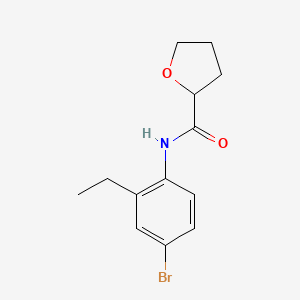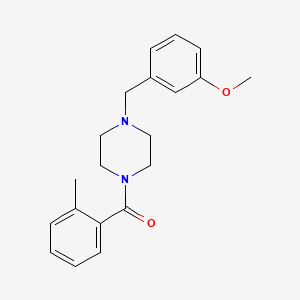![molecular formula C18H21N3O B4180447 N-[4-(1-piperidinylmethyl)phenyl]isonicotinamide](/img/structure/B4180447.png)
N-[4-(1-piperidinylmethyl)phenyl]isonicotinamide
Vue d'ensemble
Description
N-[4-(1-piperidinylmethyl)phenyl]isonicotinamide, also known as Sunitinib, is a small molecule inhibitor that is used in the treatment of several types of cancer. Sunitinib was first approved by the FDA in 2006 and has since become a popular choice for cancer treatment due to its effectiveness and low toxicity.
Applications De Recherche Scientifique
N-[4-(1-piperidinylmethyl)phenyl]isonicotinamide has been extensively studied for its anti-tumor activity. It has been shown to inhibit several tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT). These receptors are important in the growth and survival of cancer cells, and inhibition of these receptors can lead to tumor regression.
Mécanisme D'action
N-[4-(1-piperidinylmethyl)phenyl]isonicotinamide works by inhibiting several tyrosine kinases, including VEGFR, PDGFR, and KIT. Inhibition of these receptors leads to decreased angiogenesis, decreased tumor growth, and increased tumor cell death. This compound has also been shown to inhibit other signaling pathways, including the mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This leads to decreased blood supply to the tumor, which can lead to tumor regression. This compound has also been shown to induce apoptosis, or programmed cell death, in tumor cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(1-piperidinylmethyl)phenyl]isonicotinamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study. It has also been extensively studied, and its mechanism of action is well understood. However, this compound does have some limitations. It has low solubility in water, which can make it difficult to administer in some experiments. It also has some off-target effects, which can complicate data interpretation.
Orientations Futures
There are several future directions for the study of N-[4-(1-piperidinylmethyl)phenyl]isonicotinamide. One area of research is the development of new formulations of this compound that have increased solubility in water. Another area of research is the identification of biomarkers that can predict response to this compound treatment. Finally, there is ongoing research into the combination of this compound with other cancer treatments, such as chemotherapy and radiation therapy, to improve overall treatment outcomes.
Conclusion:
In conclusion, this compound, or this compound, is a small molecule inhibitor that is used in the treatment of several types of cancer. It works by inhibiting several tyrosine kinases, including VEGFR, PDGFR, and KIT, which are important in the growth and survival of cancer cells. This compound has several advantages for lab experiments, including its small size and well-understood mechanism of action. However, it also has some limitations, including low solubility in water and off-target effects. Ongoing research is focused on developing new formulations of this compound, identifying biomarkers for response to treatment, and combining this compound with other cancer treatments to improve overall outcomes.
Propriétés
IUPAC Name |
N-[4-(piperidin-1-ylmethyl)phenyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c22-18(16-8-10-19-11-9-16)20-17-6-4-15(5-7-17)14-21-12-2-1-3-13-21/h4-11H,1-3,12-14H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRZVLGYXROWNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)NC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-({[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4180366.png)
![3,5-dimethyl-N-(5-methyl-4-phenyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-2-thienyl)-4-isoxazolecarboxamide](/img/structure/B4180369.png)
![N-(2,4-dimethoxyphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B4180380.png)


![N-(3-{[(aminocarbonyl)amino]carbonyl}-2-thienyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4180405.png)
![4-({[(5-methyl-3-thienyl)carbonyl]amino}methyl)benzoic acid](/img/structure/B4180406.png)
![N-[4-nitro-2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4180407.png)

![1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4180414.png)
![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-(2-nitrophenyl)acetamide](/img/structure/B4180419.png)

![ethyl (2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4180440.png)
![3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-6-methoxy-1-benzothiophene-2-carboxamide](/img/structure/B4180455.png)